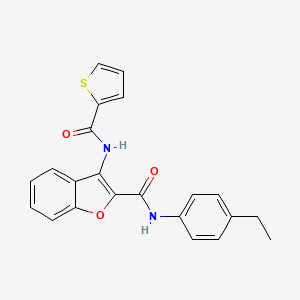

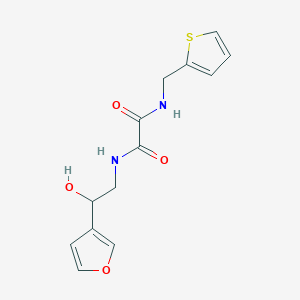

![molecular formula C17H20N2OS2 B2458309 2-(sec-butylthio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 686771-67-5](/img/structure/B2458309.png)

2-(sec-butylthio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(sec-butylthio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, also known as BTP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. BTP is a heterocyclic compound that contains a thieno[3,2-d]pyrimidine core structure, which is a common motif found in many biologically active molecules.

Scientific Research Applications

Synthesis and Chemical Properties

Novel Synthetic Routes : A study by Davoodnia et al. (2009) explores a new route for synthesizing 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones, which are structurally similar to the compound of interest. This process involves heterocyclization followed by air oxidation, demonstrating the versatility in synthesizing thieno pyrimidinone derivatives (Davoodnia et al., 2009).

Antimalarial Scaffold Exploration : Mustière et al. (2021) investigated a dihydrothieno[3,2-d][1,3,2]diazaborinin-4(1H)-one compound, highlighting its potential as a new antimalarial series. This research signifies the exploration of thieno pyrimidinone scaffolds for developing novel antimalarial agents (Mustière, P. Vanelle, & N. Primas, 2021).

Potential Applications

Antitumor and Antifolate Activities : Gangjee et al. (2008) synthesized compounds based on the thieno[2,3-d]pyrimidin-4(3H)-one scaffold, showing potent dual inhibitory activities against human thymidylate synthase and dihydrofolate reductase. These compounds represent a class of potential antitumor agents by targeting key enzymes involved in nucleotide synthesis (Gangjee, Yibin Qiu, Wei Li, & R. Kisliuk, 2008).

Green Chemistry Approaches : Mohsenimehr et al. (2014) introduced a solvent-free, nanocatalyst-assisted method for synthesizing pyrido[2,3-d]pyrimidine derivatives. This environmentally friendly approach emphasizes the significance of green chemistry in the development of pharmaceuticals (Mohsenimehr, M. Mamaghani, F. Shirini, M. Sheykhan, & Fatemeh Azimian Moghaddam, 2014).

properties

IUPAC Name |

2-butan-2-ylsulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS2/c1-4-12(3)22-17-18-14-9-10-21-15(14)16(20)19(17)13-7-5-11(2)6-8-13/h5-8,12H,4,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNIDFDGGXNCJLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)C)SCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(sec-butylthio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

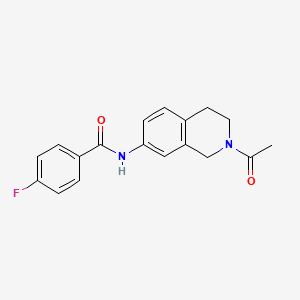

![2-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2458226.png)

![2-(4-Bromophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2458231.png)

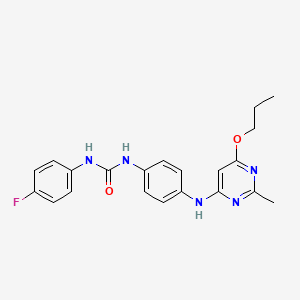

![2-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2458234.png)

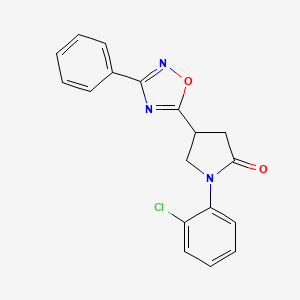

![2,6-dichloro-N-[(4-chlorophenyl)carbamoyl]-4-methylpyridine-3-carboxamide](/img/structure/B2458235.png)

![4-(4-methoxyphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2458241.png)